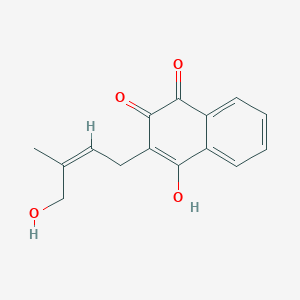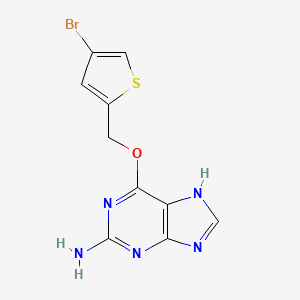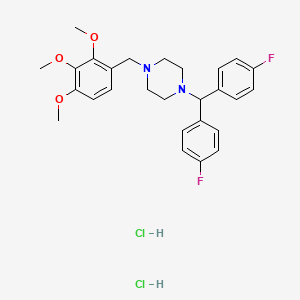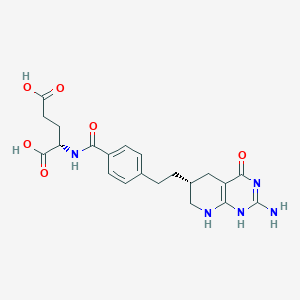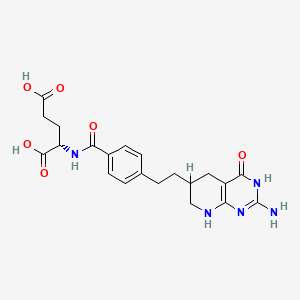
レボランソプラゾール
説明
Levolansoprazole is a proton pump inhibitor that irreversibly inhibits H+/K+-stimulated ATPase pumps in parietal cells (IC50 = 5.2 µM), inhibiting gastric acid secretion and increasing intragastric pH. It also inhibits acid formation in isolated canine parietal cells (IC50 = 82 µM). Lansoprazole is an enantiomerically pure form of lansoprazole. Both (S)- and (R)-lansoprazole are pharmacologically active with similar potencies.
科学的研究の応用
キラル医薬品の認識
キラル医薬品のエナンチオマーの有効性と毒性はしばしば異なり、キラル認識法が必要になります . レボランソプラゾールはキラル医薬品であり、その認識は薬理学的研究において重要です .
分子インプリントポリマー(MIP)センサーの開発
ポリリジン-フェニルアラニン複合体フレームワークを使用して、レボランソプラゾールに対する強化された特異的認識能力を備えたセンサーとして分子インプリントポリマー(MIP)を調製しました . MIPセンサーの特性は、フーリエ変換赤外分光法と電気化学的方法を使用して調査されました .
センサー性能の最適化
複合体フレームワークとレボランソプラゾールに対してそれぞれ30.0分と25.0分の自己集合時間、o-フェニレンジアミンを機能性モノマーとする8回の電気重合サイクル、エタノール/酢酸/H2O混合物(2/3/8、V/V/V)を溶離液とする5.0分の溶離時間、10.0分のリバウンド時間を適用することで、最適なセンサー性能が得られました .
効率的なエナンチオマー認識
従来のMIPセンサーと比較して、提案されたセンサーは、レボランソプラゾールに対して高い選択性と特異性を示し、より効率的なエナンチオマー認識を示しました .
医薬品検出における実用的な応用
このセンサーは、腸溶性ランソプラゾール錠剤中のレボランソプラゾール検出に成功し、実用的な応用への適合性を示しました .
キラル医薬品エナンチオマーに関する研究
キラル医薬品エナンチオマーの検出に関する研究は、臨床応用と合理的な医薬品使用の改善に大きな影響を与える可能性があります . ランソプラゾールは、主に十二指腸潰瘍、逆流性食道炎、胃潰瘍の治療に使用されるプロトンポンプ阻害薬です .
作用機序
Target of Action
Levolansoprazole, also known as (S)-Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production, making them a crucial target for managing conditions related to excessive acid secretion .
Mode of Action
As a Proton Pump Inhibitor (PPI), Levolansoprazole works by inhibiting the (H+, K+)-ATPase enzyme system . This inhibition blocks the final step in gastric acid production, effectively reducing gastric acid secretion . It’s important to note that Levolansoprazole is a prodrug and requires protonation via an acidic environment to become activated .
Biochemical Pathways
Levolansoprazole affects the biochemical pathways related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, it disrupts the process of hydrogen ion (proton) exchange for potassium ions at the gastric parietal cells, thereby reducing the production of gastric acid . This action can lead to a decrease in gastric acidity and volume, providing relief from conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Pharmacokinetics
Levolansoprazole exhibits good bioavailability, with more than 80% being absorbed . It is extensively metabolized in the liver, primarily through CYP3A4 and CYP2C19-mediated pathways . The drug is approximately 97% bound in human plasma . The mean plasma elimination half-life ranges between 1.0 and 1.5 hours , and it is excreted through both the kidneys and feces .
Result of Action
The primary result of Levolansoprazole’s action is a significant reduction in gastric acid secretion. This leads to the healing of gastrointestinal ulcers, relief from symptoms of GERD, eradication of Helicobacter pylori (when used in conjunction with antibiotics), and management of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Levolansoprazole can be influenced by various environmental factors. For instance, the drug requires an acidic environment for activation . Additionally, factors like diet and time of dose can influence the absorption of the drug . It’s also worth noting that certain drug interactions can affect the efficacy and safety of Levolansoprazole .
生化学分析
Biochemical Properties
By inhibiting this enzyme, Levolansoprazole reduces the production of gastric acid . It is predominantly metabolized in the liver by CYP3A4 and CYP2C19 .
Cellular Effects
Levolansoprazole’s primary effect on cells is the reduction of gastric acid secretion. This is achieved by blocking the H+/K+ ATPase in the parietal cells of the stomach . This inhibition can lead to a decrease in symptoms associated with excess stomach acid, such as heartburn and indigestion .
Molecular Mechanism
Levolansoprazole exerts its effects at the molecular level by irreversibly binding to the H+/K+ ATPase enzyme, an action that inhibits the final step in gastric acid production . This results in a long-lasting reduction of gastric acid secretion .
Temporal Effects in Laboratory Settings
The effects of Levolansoprazole can be observed within a few hours of administration, and these effects can last up to a couple of days
Metabolic Pathways
Levolansoprazole is metabolized in the liver, predominantly by the enzymes CYP3A4 and CYP2C19 . These enzymes are part of the cytochrome P450 system, which plays a crucial role in the metabolism of many drugs.
Transport and Distribution
Like other drugs, it is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the parietal cells of the stomach where the H+/K+ ATPase enzyme is located .
特性
IUPAC Name |
2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160706 | |
| Record name | Levolansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138530-95-7 | |
| Record name | Levolansoprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138530957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levolansoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70160706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOLANSOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB55O16184 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


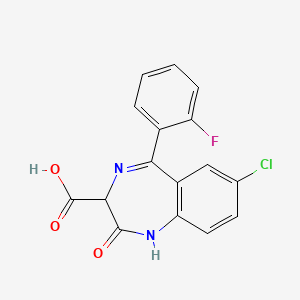

![N-[(3S,4R,5S,9R,10R,13R,14R,17R)-4-hydroxy-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]acetamide](/img/structure/B1675032.png)
![2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propyl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid](/img/structure/B1675036.png)
![3-Phenyl-naphtho[2,3-d]isothiazole-4,9-dione](/img/structure/B1675037.png)
